molecular formula C14H14O4 B13676358 Methyl 2-hydroxy-7-methoxy-5-methyl-1-naphthoate

Methyl 2-hydroxy-7-methoxy-5-methyl-1-naphthoate

Cat. No.: B13676358
M. Wt: 246.26 g/mol
InChI Key: XYPWHNVUVDLREK-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-7-methoxy-5-methyl-1-naphthoate is an organic compound belonging to the class of naphthoic acid derivatives. It is characterized by the presence of hydroxy, methoxy, and methyl groups attached to a naphthalene ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-7-methoxy-5-methyl-1-naphthoate can be synthesized through the esterification of 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid. The reaction typically involves the use of methanol and a strong acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-7-methoxy-5-methyl-1-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-hydroxy-7-methoxy-5-methyl-1-naphthoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-7-methoxy-5-methyl-1-naphthoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-hydroxy-7-methoxy-5-methyl-1-naphthoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and methyl substitutions, along with the ester functionality, make it a versatile compound for various applications .

Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

methyl 2-hydroxy-7-methoxy-5-methylnaphthalene-1-carboxylate

InChI

InChI=1S/C14H14O4/c1-8-6-9(17-2)7-11-10(8)4-5-12(15)13(11)14(16)18-3/h4-7,15H,1-3H3

InChI Key

XYPWHNVUVDLREK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C=CC(=C2C(=O)OC)O)OC

Origin of Product

United States

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